4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the sulfonyl groups. Common reagents used in these reactions include chlorosulfonic acid, fluorobenzyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure allows for the study of molecular interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- 8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Uniqueness
4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane stands out due to the presence of both chlorophenyl and fluorobenzyl sulfonyl groups, which impart unique chemical properties and potential applications. This dual functionality makes it a versatile compound for various scientific research endeavors.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-8-[(3-fluorophenyl)methylsulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O5S2/c21-17-4-6-19(7-5-17)31(27,28)24-12-13-29-20(24)8-10-23(11-9-20)30(25,26)15-16-2-1-3-18(22)14-16/h1-7,14H,8-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBAFVNCXFJILP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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